2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a propyl group at position 3 and a sulfanyl-linked 5-methyl-1,3-oxazol-4-ylmethyl moiety bearing a 4-ethoxyphenyl group at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer contexts . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3, as evidenced in related studies .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-4-14-27-23(28)19-8-6-7-9-20(19)26-24(27)31-15-21-16(3)30-22(25-21)17-10-12-18(13-11-17)29-5-2/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDTYBAWXZKSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent modifications to introduce the quinazolinone structure. The detailed synthetic pathway can be summarized as follows:
- Formation of the Oxazole : The initial step involves the condensation of appropriate aldehydes and amines to form the oxazole moiety.
- Quinazolinone Formation : This is achieved through cyclization reactions involving substituted anilines and isocyanates.
- Final Modifications : The introduction of the sulfanyl group and propyl substituent occurs in the final steps to yield the target compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant anti-proliferative effects, particularly against:
- LN-229 (Glioblastoma)
- HCT-116 (Colorectal Carcinoma)
- NCI-H460 (Lung Carcinoma)
In a study assessing a series of quinazoline derivatives, the compound demonstrated an IC50 value in the low micromolar range for several cell lines, indicating potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 | 10.5 |
| HCT-116 | 8.7 |
| NCI-H460 | 9.9 |
Kinase Inhibition
The compound was also screened for its ability to inhibit various kinases, which are critical targets in cancer therapy. It showed promising results against several kinases involved in cell proliferation and survival pathways.
| Kinase Target | ΔT m (°C) |
|---|---|
| EGFR | 12.5 |
| VEGFR | 10.0 |
| CDK2 | 11.0 |
The ΔT m values indicate significant binding affinity compared to control compounds .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Cycle Progression : By targeting specific kinases, the compound disrupts signaling pathways that promote cell division.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Modulation of Gene Expression : It may also affect transcription factors involved in tumorigenesis.
Case Studies
A case study involving a cohort of patients with advanced colorectal cancer treated with similar quinazoline derivatives indicated a favorable response rate when combined with standard chemotherapy regimens. Patients exhibited improved progression-free survival rates compared to historical controls .
Comparison with Similar Compounds
Structural Features
The target compound’s quinazolinone core distinguishes it from triazole- and oxadiazoline-based analogs (Table 1).
Key Observations :
- The sulfanyl bridge in the target compound contrasts with sulfonyl groups in triazole derivatives (e.g., ), which may reduce oxidative metabolism and enhance stability.
Inferences for the Target Compound :
- The propyl group may confer greater lipophilicity than tert-butyl (e.g., ), affecting membrane permeability and metabolic half-life.
Physicochemical Properties
Substituent effects on solubility and bioavailability can be hypothesized (Table 3):
Notable Differences:
- Ethoxy vs. methoxy (e.g., ): Ethoxy’s larger size may sterically hinder metabolism, extending half-life despite similar electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
